Carbamic acid, [4-(2-benzofuranyl)phenyl]-, 1,1-dimethylethyl ester
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Overview
Description
Carbamic acid, [4-(2-benzofuranyl)phenyl]-, 1,1-dimethylethyl ester is a chemical compound with a complex structure that includes a benzofuran ring and a phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of carbamic acid, [4-(2-benzofuranyl)phenyl]-, 1,1-dimethylethyl ester typically involves the reaction of 4-(2-benzofuranyl)phenylamine with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester. The product is then purified using techniques such as recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency of the process, and advanced purification methods such as high-performance liquid chromatography (HPLC) are employed to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
Carbamic acid, [4-(2-benzofuranyl)phenyl]-, 1,1-dimethylethyl ester can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ester group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like hydroxide ions (OH⁻) or amines (RNH₂) can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzofuran derivatives, while reduction can produce alcohols.
Scientific Research Applications
Carbamic acid, [4-(2-benzofuranyl)phenyl]-, 1,1-dimethylethyl ester has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activity, including its effects on enzymes and cellular processes.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of other chemical compounds.
Mechanism of Action
The mechanism of action of carbamic acid, [4-(2-benzofuranyl)phenyl]-, 1,1-dimethylethyl ester involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and affecting various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Carbamic acid, phenyl ester: This compound has a similar structure but lacks the benzofuran ring.
Carbamic acid, [4-(2-benzofuranyl)phenyl]-, methyl ester: This compound has a methyl ester group instead of the tert-butyl ester group.
Uniqueness
Carbamic acid, [4-(2-benzofuranyl)phenyl]-, 1,1-dimethylethyl ester is unique due to the presence of both the benzofuran ring and the tert-butyl ester group
Properties
CAS No. |
239088-84-7 |
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Molecular Formula |
C19H19NO3 |
Molecular Weight |
309.4 g/mol |
IUPAC Name |
tert-butyl N-[4-(1-benzofuran-2-yl)phenyl]carbamate |
InChI |
InChI=1S/C19H19NO3/c1-19(2,3)23-18(21)20-15-10-8-13(9-11-15)17-12-14-6-4-5-7-16(14)22-17/h4-12H,1-3H3,(H,20,21) |
InChI Key |
CYEVYZVFZBNASR-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CC=C(C=C1)C2=CC3=CC=CC=C3O2 |
Origin of Product |
United States |
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